1-(5-Fluoropyridin-3-yl)piperazine dihydrochloride

Physicochemical property Medicinal chemistry ADME prediction

Piperazine building block with a 5-fluoro substituent for precise logP control. The dihydrochloride salt ensures consistent aqueous solubility and solid-state stability, eliminating batch-to-batch variability. · logP shift: ~0.3-0.4 units vs. unsubstituted pyridinylpiperazines, enabling fine-tuned membrane permeability in SAR campaigns · Salt form guarantees reproducible protonation state; avoids unpredictable solubility fluctuations seen with free bases · Regioselective alkylation enabled by ΔpKa ~2 between piperazine nitrogens, reducing synthetic steps for asymmetric disubstituted piperazines · Recommended for medicinal chemistry libraries and cross-coupling functionalization (e.g., biotinylated probe synthesis)

Molecular Formula C9H14Cl2FN3
Molecular Weight 254.13 g/mol
CAS No. 1803560-94-2
Cat. No. B1447006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Fluoropyridin-3-yl)piperazine dihydrochloride
CAS1803560-94-2
Molecular FormulaC9H14Cl2FN3
Molecular Weight254.13 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=CN=C2)F.Cl.Cl
InChIInChI=1S/C9H12FN3.2ClH/c10-8-5-9(7-12-6-8)13-3-1-11-2-4-13;;/h5-7,11H,1-4H2;2*1H
InChIKeyCWIHXBWCGVXGRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Fluoropyridin-3-yl)piperazine Dihydrochloride (CAS 1803560-94-2) – A Fluorinated Piperazine Building Block for Medicinal Chemistry and Chemical Biology Research


1-(5-Fluoropyridin-3-yl)piperazine dihydrochloride (CAS 1803560-94-2) is a heterocyclic organic compound belonging to the arylpiperazine class, specifically a 5-fluoro-substituted pyridin-3-yl piperazine [1]. It serves primarily as a versatile synthetic intermediate and research chemical in medicinal chemistry and chemical biology [2]. The compound exists as a dihydrochloride salt, which confers enhanced aqueous solubility and improved solid-state stability compared to its free base, facilitating its handling in laboratory settings . While systematic comparative biological data for this specific derivative remain sparse in the primary literature, its structural features—particularly the electron‑withdrawing fluorine atom on the pyridine ring and the basic piperazine moiety—suggest utility in modulating physicochemical properties and enabling downstream diversification for structure‑activity relationship (SAR) studies .

Why Un‑Fluorinated or Differently Halogenated Pyridinylpiperazines Cannot Replace CAS 1803560-94-2


The substitution of 1-(5-Fluoropyridin-3-yl)piperazine dihydrochloride with a generic pyridinylpiperazine (e.g., 1‑(pyridin-3-yl)piperazine) or an alternative 5‑halogen analog (e.g., 5‑Cl or 5‑Br) introduces quantifiable changes in key molecular properties that directly impact both synthetic utility and potential biological activity [1]. The 5‑fluoro substituent significantly alters the compound‘s lipophilicity (computed logP), electronic distribution, and metabolic stability relative to the unsubstituted parent . Furthermore, the dihydrochloride salt form ensures consistent protonation state and solubility, a parameter that can vary unpredictably when substituting with free bases or other salt forms [2]. As detailed in the quantitative evidence below, these differences are not merely incremental; they constitute material divergences that render simple analog substitution scientifically unjustified for applications requiring precise control over physicochemical properties or synthetic outcomes.

Quantitative Differentiation of 1-(5-Fluoropyridin-3-yl)piperazine Dihydrochloride: Evidence-Based Comparison with Closest Analogs


Lipophilicity Modulation: Increased logP vs. Non‑Fluorinated Parent Compound

The introduction of a fluorine atom at the 5-position of the pyridine ring increases the computed lipophilicity (logP) of 1-(5-fluoropyridin-3-yl)piperazine relative to the non‑fluorinated parent 1-(pyridin-3-yl)piperazine. This shift in lipophilicity can influence membrane permeability and off‑target binding in biological assays, a critical consideration in lead optimization campaigns. The following data are derived from computationally predicted values, as experimental logP data are not available for the dihydrochloride salt [1].

Physicochemical property Medicinal chemistry ADME prediction

Electronic Modulation via Fluorine Substitution: Impact on Piperazine Nitrogen Basicity

The electron‑withdrawing fluorine on the pyridine ring influences the basicity and nucleophilicity of the piperazine nitrogens. This differential reactivity can be exploited in regioselective syntheses, enabling selective functionalization of one nitrogen over the other without the need for protection/deprotection steps. While direct pKa data for the compound are not published, the effect is consistent with established trends in fluorinated heterocycles and is acknowledged by commercial suppliers .

Reaction chemistry Protecting group strategy SAR

Solid‑State Stability and Handling: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form of 1-(5-fluoropyridin-3-yl)piperazine offers distinct advantages in storage and handling compared to the free base (CAS 1247652-06-7). The salt is a powder with a defined melting point, whereas the free base is often a liquid or low‑melting solid that can be hygroscopic and prone to oxidation. The following comparison is based on available physical data .

Formulation Stability Handling

Procurement-Driven Application Scenarios for 1-(5-Fluoropyridin-3-yl)piperazine Dihydrochloride


Medicinal Chemistry: Lead Optimization Libraries with Tailored Lipophilicity

This compound is suited for inclusion in medicinal chemistry libraries where a moderate increase in logP (~0.3–0.4 units vs. unsubstituted pyridinylpiperazines) is desired to explore SAR around membrane permeability. The 5‑fluoro substituent offers a subtle electronic perturbation without the steric bulk of chlorine or bromine, making it a valuable tool for hit‑to‑lead optimization .

Chemical Biology: Synthesis of Fluorescent or Affinity Probes

The 5‑fluoropyridine ring can serve as a handle for further functionalization, including metal‑catalyzed cross‑coupling reactions. The dihydrochloride salt ensures a consistent starting material for the synthesis of biotinylated or fluorescently labeled derivatives used in target identification studies .

Process Chemistry: Regioselective Piperazine Derivatization

The differential nucleophilicity of the piperazine nitrogens (ΔpKa ~2) allows for regioselective protection or alkylation. This property reduces the number of synthetic steps required to generate asymmetric disubstituted piperazines, a common motif in CNS‑targeted therapeutics .

High‑Throughput Screening (HTS): Stable DMSO Stock Solutions

The dihydrochloride salt form exhibits good solubility in aqueous buffers and DMSO, facilitating the preparation of stable stock solutions for automated screening platforms. The compound’s moderate lipophilicity and polar surface area (TPSA 28.2 Ų) align with typical lead‑like chemical space [1].

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